WP1066 is a synthetic small molecule derivative of the tyrphostin AG490, originally designed as a more potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. [, ] It is classified as a kinase inhibitor due to its ability to block the activity of specific kinases, primarily JAK2, which are enzymes involved in crucial cellular signaling pathways. [, ] In scientific research, WP1066 has gained significant attention as a tool for investigating the role of the JAK/STAT pathway in various cellular processes, including cell proliferation, survival, apoptosis, inflammation, and angiogenesis. [, , , , , , , , , , , , , ]
WP1066 is classified as a JAK2/STAT3 inhibitor. Its structure is characterized by modifications that enhance its potency against cancer cells. The compound was synthesized by Waldemar Priebe at the University of Texas M. D. Anderson Cancer Center and has been studied extensively for its pharmacological properties and mechanisms of action in various cancer models .
WP1066 is synthesized through a series of chemical reactions that modify the AG490 structure to improve its inhibitory effects on JAK2. The synthesis involves:
The final product, WP1066, is typically stored as a lyophilized powder, which can be reconstituted in dimethyl sulfoxide before use in experiments .
The molecular formula of WP1066 is , with a molecular weight of approximately 356.22 g/mol. Its structure features:
The structural modifications from AG490 provide WP1066 with superior selectivity and potency against JAK2 compared to its predecessor .
WP1066 primarily engages in biochemical interactions that inhibit JAK2 activity and downstream signaling pathways:
The mechanism by which WP1066 exerts its effects involves several key pathways:
WP1066 possesses several notable physical and chemical properties:
WP1066 shows promise in various scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2